molecular formula C12H17N3OS2 B5706590 3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione CAS No. 403726-77-2

3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione

Cat. No. B5706590
CAS RN: 403726-77-2
M. Wt: 283.4 g/mol
InChI Key: OQUMCCVSKGJWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione is a heterocyclic organic compound with a thiazole ring. It is a member of the thiazole family, which is widely used in medicinal chemistry due to their diverse biological activities. This compound has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been reported to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione is its diverse biological activities, making it a promising compound for further research. However, one of the limitations is its low solubility, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research of 3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its anti-cancer properties further and develop it into a potential anti-cancer drug. Additionally, its antimicrobial activity can be studied further to develop it into a potential antibiotic.

Synthesis Methods

The synthesis of 3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione can be achieved through various methods. One of the most common methods is the reaction of 2-aminothiazole with allyl isothiocyanate in the presence of a base. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to obtain the final product.

Scientific Research Applications

3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazol-5-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS2/c1-2-6-15-10(13)9(18-12(15)17)11(16)14-7-4-3-5-8-14/h2H,1,3-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUMCCVSKGJWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=S)C(=O)N2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione

CAS RN

403726-77-2
Record name 3-ALLYL-4-AMINO-5-(1-PIPERIDINYLCARBONYL)-1,3-THIAZOLE-2(3H)-THIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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